molecular formula C12H9ClO3 B11872101 3-acetyl-6-chloro-2-methyl-4H-chromen-4-one CAS No. 71354-54-6

3-acetyl-6-chloro-2-methyl-4H-chromen-4-one

Cat. No.: B11872101
CAS No.: 71354-54-6
M. Wt: 236.65 g/mol
InChI Key: AIHPRUSTMMUAMT-UHFFFAOYSA-N
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Description

3-acetyl-6-chloro-2-methyl-4H-chromen-4-one: is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The chromen-4-one framework is a significant structural entity that acts as a major building block in various medicinal compounds .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-acetyl-6-chloro-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3-acetyl-6-chloro-2-methyl-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds .

Biology and Medicine: The compound has shown potential in biological and medicinal research due to its diverse biological activities. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties .

Industry: In the industrial sector, chromen-4-one derivatives are used in the production of optical brighteners, photosensitizers, fluorescent dyes, and additives in food, perfumes, and cosmetics .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3-acetyl-6-chloro-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. For example, the presence of the acetyl group at the 3-position and the chlorine atom at the 6-position may enhance its anticancer and antimicrobial properties .

Properties

CAS No.

71354-54-6

Molecular Formula

C12H9ClO3

Molecular Weight

236.65 g/mol

IUPAC Name

3-acetyl-6-chloro-2-methylchromen-4-one

InChI

InChI=1S/C12H9ClO3/c1-6(14)11-7(2)16-10-4-3-8(13)5-9(10)12(11)15/h3-5H,1-2H3

InChI Key

AIHPRUSTMMUAMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=CC(=C2)Cl)C(=O)C

Origin of Product

United States

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